REACTION_CXSMILES
|
O.NN.[Br:4][C:5]1[C:6]([O:23][CH3:24])=[C:7]([CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)[CH:8]=[CH:9][CH:10]=1>CCO>[Br:4][C:5]1[C:6]([O:23][CH3:24])=[C:7]([CH2:11][NH2:12])[CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)CN1C(C2=CC=CC=C2C1=O)=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with EtOAc (300 mL×2)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to about 50 mL
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 20 mL of MeOH
|
Type
|
ADDITION
|
Details
|
1N HCl was added
|
Type
|
CUSTOM
|
Details
|
to obtain a white solid
|
Type
|
CUSTOM
|
Details
|
Then the white solid was recrystallized from MeOH-Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)CN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 46.3% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |